

A Comparative Analysis of the Biological Activities of Halogenated Thiazole-5-Carboxylic Acids

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Compound of Interest

Compound Name: *2-Bromothiazole-5-carboxylic acid*

Cat. No.: *B126591*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of halogenated thiazole-5-carboxylic acids, supported by experimental data from various studies. The introduction of halogen atoms to the thiazole-5-carboxylic acid scaffold has been shown to significantly influence its therapeutic potential, leading to promising candidates in anticancer, antimicrobial, and antifungal research.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer, antimicrobial, and antifungal activities of various halogenated thiazole-5-carboxylic acid derivatives. It is important to note that the data has been collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer efficacy of halogenated thiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound Class	Halogen Substitution	Cancer Cell Line	IC50 (µM)	Reference
2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides	2-Chloro on Phenyl	A-549 (Lung)	Good inhibitory activity (48% inhibition at 5 µg/mL)	[1][2]
4-Chloro, 2-Methyl on Phenylamide		A-549 (Lung)	Good inhibitory activity (48% inhibition at 5 µg/mL)	[1][2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines	7-Chloro	A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast)	Potent cytotoxic effects	[3][4]
3-(3-Fluorophenyl)	-	-	[4]	
3-(4-Fluorophenyl)	-	-	[4]	
Thiazole-based Chalcones	4-Methoxy on Phenyl	HepG-2 (Liver), A549 (Lung), MCF-7 (Breast)	1.56, 1.39, 1.97	[5]
N-Phenyl-2-p-tolylthiazole-4-carboxamides	4-Nitro on Phenylamide	SKNMC (Neuroblastoma)	10.8 ± 0.08	
3-Chloro on Phenylamide		Hep-G2 (Liver)	11.6 ± 0.12	

Antimicrobial Activity

The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Halogen Substitution	Bacterial Strain	MIC (μ g/mL)	Reference
2-Amino-4-(halogenated phenyl)thiazoles	4-Chloro on Phenyl	Staphylococcus aureus, Bacillus subtilis	Moderate activity	[6]
4-Chloro on Phenyl	Candida glabrata, Candida albicans	High activity	[6]	
Thiazolyl-thiourea derivatives	3,4-Dichloro on Phenyl	Staphylococcal species	4 - 16	[7]
3-Chloro-4-fluoro on Phenyl	Staphylococcal species	4 - 16	[7]	
Thiazoloquinazolines	Trichloro/bromo telluromethyl	Escherichia coli	0.97 - 250	

Antifungal Activity

Similar to antimicrobial activity, antifungal efficacy is also measured by MIC values against various fungal strains.

Compound Class	Halogen Substitution	Fungal Strain	MIC (μ g/mL)	Reference
2-Amino-4-(halogenated phenyl)thiazoles	4-Chloro on Phenyl	Candida albicans, Candida glabrata	High activity	[6]
Thiazoloquinazolines	-	Candida albicans, Saccharomyces cerevisiae	31.25 - 125	
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives	-	Candida albicans	0.008 - 7.81	[8]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:



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MTT Assay Experimental Workflow

Detailed Steps:

- Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the halogenated thiazole-5-carboxylic acid derivatives.
- Incubation: The plate is incubated for a period of 48 to 72 hours.
- MTT Addition: After incubation, MTT solution is added to each well.
- Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
- Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial/Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by the broth microdilution method.

Workflow:



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MIC Determination Workflow

Detailed Steps:

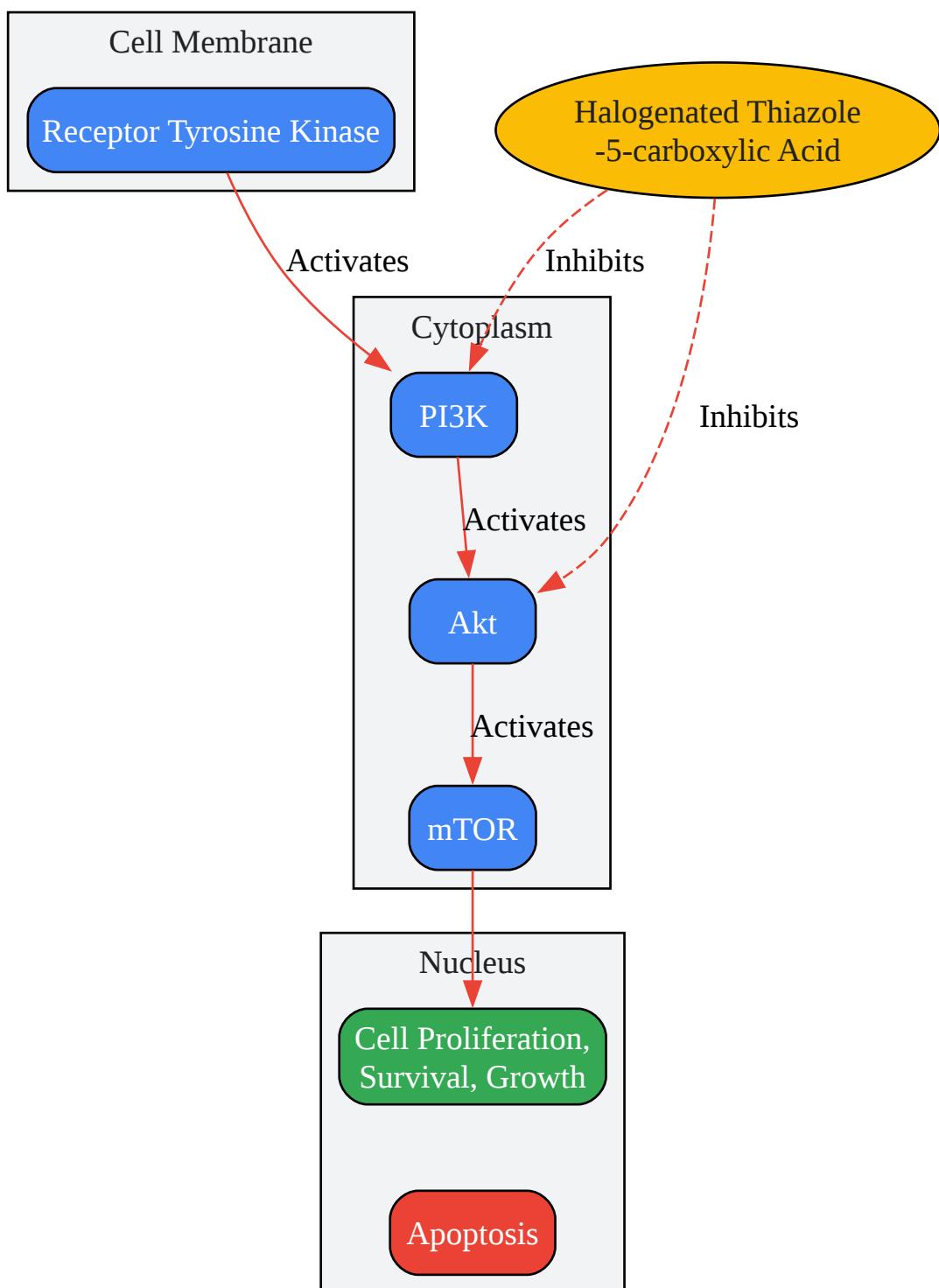
- Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated for 16-20 hours at 37°C.
- Observation: The wells are then visually inspected for turbidity, which indicates microbial growth.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that thiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.^{[7][9][10][11][12]} This pathway is crucial for cell proliferation, survival, and growth. Its inhibition by halogenated thiazoles can lead to apoptosis (programmed cell death) in cancer cells.

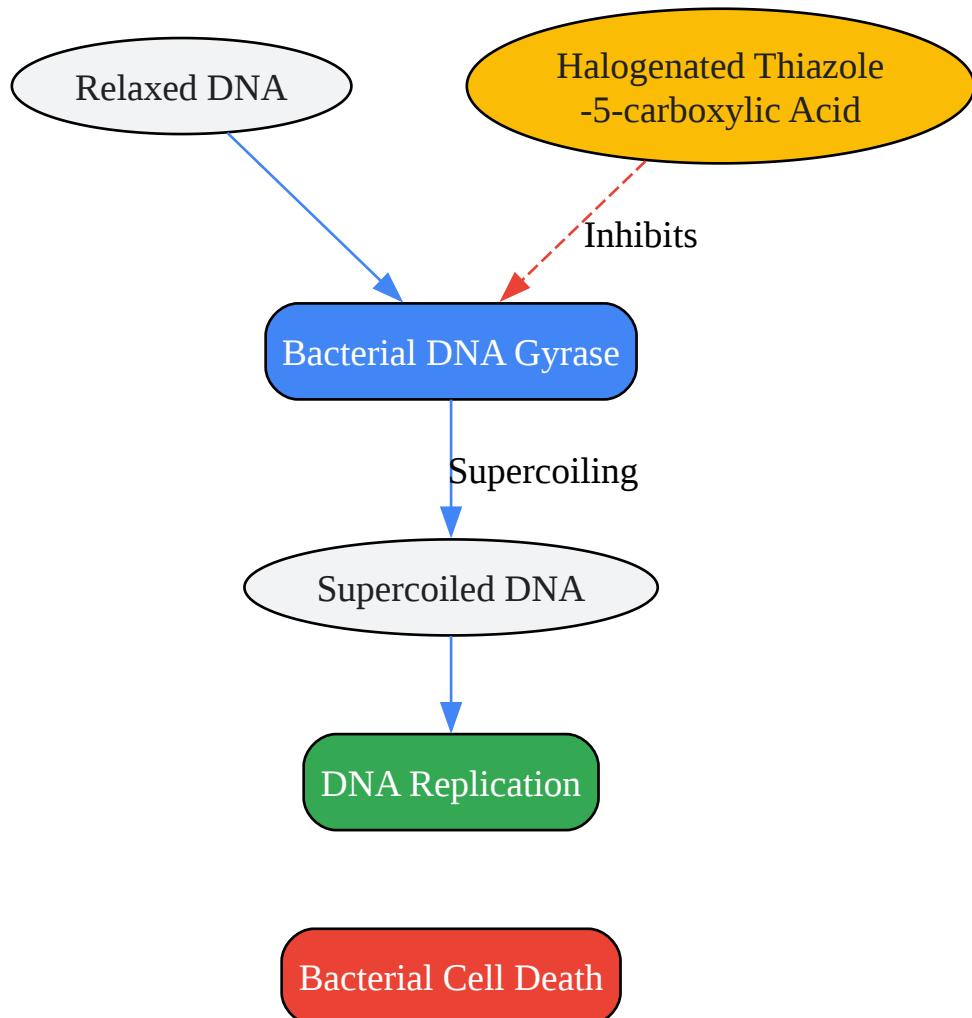


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Inhibition of the PI3K/Akt/mTOR Pathway

Antimicrobial Activity: DNA Gyrase Inhibition

The antimicrobial action of many thiazole derivatives is attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) By inhibiting this enzyme, the compounds prevent the unwinding of DNA, leading to a halt in replication and ultimately bacterial cell death.

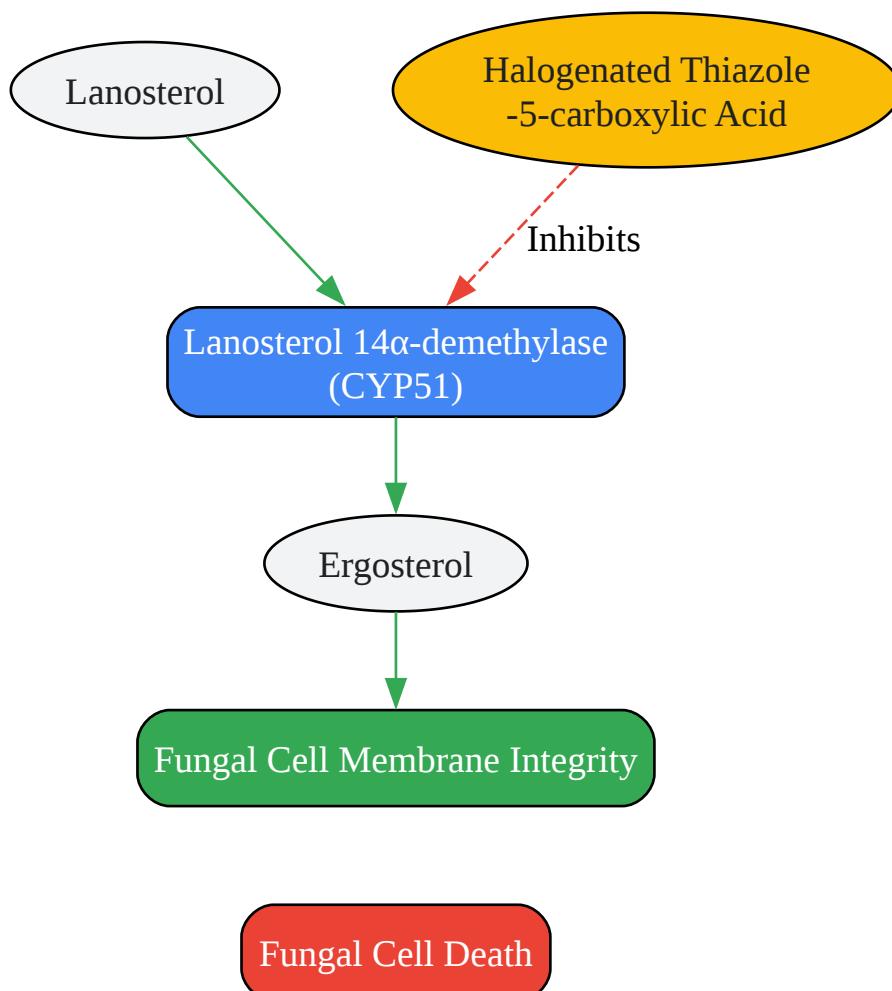


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Mechanism of DNA Gyrase Inhibition

Antifungal Activity: Ergosterol Biosynthesis Inhibition

The primary mechanism of antifungal activity for many azole compounds, including thiazole derivatives, is the inhibition of the enzyme lanosterol 14 α -demethylase.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[17\]](#)[\[18\]](#) This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.



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Inhibition of Ergosterol Biosynthesis

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